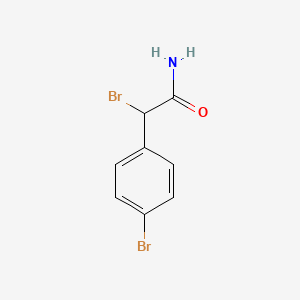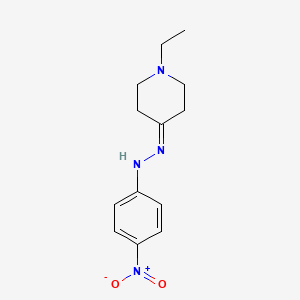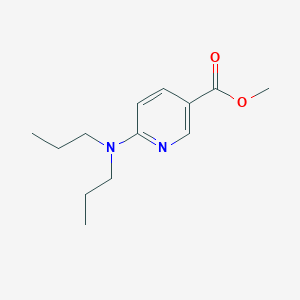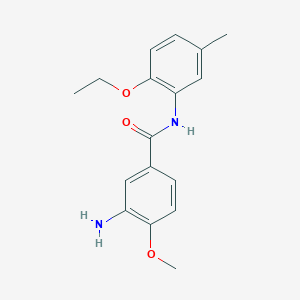
(3S,5R)-1-(tert-Butoxycarbonyl)-5-(methoxycarbonyl)pyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,5R)-1-(tert-Butoxycarbonyl)-5-(methoxycarbonyl)pyrrolidine-3-carboxylic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound is characterized by its pyrrolidine ring, which is substituted with tert-butoxycarbonyl and methoxycarbonyl groups. The stereochemistry of the compound is defined by the (3S,5R) configuration, indicating the spatial arrangement of the substituents around the pyrrolidine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5R)-1-(tert-Butoxycarbonyl)-5-(methoxycarbonyl)pyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the protection of the pyrrolidine nitrogen with a tert-butoxycarbonyl group, followed by the introduction of the methoxycarbonyl group at the 5-position. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The process might include continuous flow reactors to maintain consistent reaction conditions and reduce the risk of side reactions. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(3S,5R)-1-(tert-Butoxycarbonyl)-5-(methoxycarbonyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, often using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of esters or ethers.
Wissenschaftliche Forschungsanwendungen
(3S,5R)-1-(tert-Butoxycarbonyl)-5-(methoxycarbonyl)pyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its chiral nature.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of (3S,5R)-1-(tert-Butoxycarbonyl)-5-(methoxycarbonyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers allow it to fit into the active sites of enzymes, influencing their activity. The tert-butoxycarbonyl and methoxycarbonyl groups can participate in hydrogen bonding and hydrophobic interactions, stabilizing the compound within the active site and modulating its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3S,5R)-1-(tert-Butoxycarbonyl)-5-(hydroxycarbonyl)pyrrolidine-3-carboxylic acid
- (3S,5R)-1-(tert-Butoxycarbonyl)-5-(ethoxycarbonyl)pyrrolidine-3-carboxylic acid
Uniqueness
(3S,5R)-1-(tert-Butoxycarbonyl)-5-(methoxycarbonyl)pyrrolidine-3-carboxylic acid is unique due to its specific combination of substituents and stereochemistry. The presence of both tert-butoxycarbonyl and methoxycarbonyl groups provides distinct chemical properties, such as increased stability and reactivity, compared to similar compounds with different substituents.
Eigenschaften
Molekularformel |
C12H19NO6 |
|---|---|
Molekulargewicht |
273.28 g/mol |
IUPAC-Name |
(3S,5R)-5-methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C12H19NO6/c1-12(2,3)19-11(17)13-6-7(9(14)15)5-8(13)10(16)18-4/h7-8H,5-6H2,1-4H3,(H,14,15)/t7-,8+/m0/s1 |
InChI-Schlüssel |
HMHBAEDPNFIUEI-JGVFFNPUSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1C(=O)OC)C(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8-Azabicyclo[3.2.1]octan-6-one](/img/structure/B13005068.png)






![4-Chloro-3-iodo-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13005114.png)
![5-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B13005118.png)
![tert-Butyl 1-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13005126.png)


